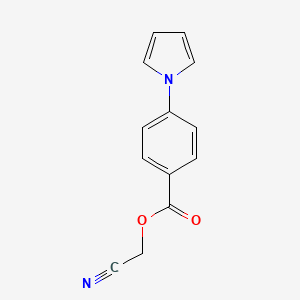

cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate is a compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a white crystalline powder that belongs to the family of pyrrole carboxylate compounds.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 . This code provides a detailed description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis

This compound is a solid substance .Applications De Recherche Scientifique

Synthesis and Polymerization

- Cyanomethyl 4-(1H-pyrrol-1-yl)benzenecarboxylate and related compounds have been utilized in the synthesis of various heterocyclic systems, demonstrating their versatility in organic synthesis. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with structural similarities, was prepared via condensation, showcasing the reactivity of these compounds towards electrophilic reagents and their potential in generating complex molecular architectures (Elnagdi et al., 1988).

- In the field of polymer science, the electropolymerization of derivatives such as 1,4-bis(pyrrol-2-yl)benzene, which shares a functional similarity with the target compound, has been investigated to create conducting polymers. These polymers exhibit low oxidation potentials and high electroactivity, indicating their utility in electronic materials (Sotzing et al., 1996).

Materials Science and Luminescence

- Research into co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, akin to the cyanomethyl derivative, has led to the synthesis of materials with significant luminescent properties. These findings suggest potential applications in crystal engineering and the development of novel luminescent materials (Li et al., 2015).

Catalysis and Chemical Transformations

- The use of cyanomethyl and related functionalities has been explored in catalytic processes, including the cerium(III)-catalyzed formation of fused pyrroles or pyridines. These transformations highlight the role of cyanomethyl groups in directing cyclization reactions and generating structurally complex heterocycles (Vincze et al., 2004).

Electrical Conductivity and Semiconductor Applications

- Studies on polymers derived from cyanomethyl-containing monomers have investigated their electrical conductivity, particularly following pyrolysis. This research has implications for the development of materials with semiconducting properties, which are crucial for various electronic and optoelectronic applications (Krontiras et al., 1994).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

cyanomethyl 4-pyrrol-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRPMCADPCYWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)

![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)